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molecular formula C15H20O2 B1617842 Butyl prop-2-enoate;styrene CAS No. 25767-47-9

Butyl prop-2-enoate;styrene

Cat. No. B1617842
M. Wt: 232.32 g/mol
InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367770B2

Procedure details

In a 200-liter reactor equipped with a stirrer, a cooling apparatus, a condenser and a monomer supplying tube, 5 parts by weight of butylacrylate, 15 parts by weight of styrene, 0.2 parts by weight of triallyl isocyanurate, 140 parts by weight of ion-exchanged water and 1.0 parts by weight of potassium rosinate are added and mixed. The temperature is raised to 60° C. with stirring. After 10 minutes from the time of reaching 60° C., 0.25 parts by weight of potassium persulfate dissolved in deionized water is added thereto to initiate polymerization. The temperature of the reactor is maintained at 70° C. for 60 minutes. The polymerization is carried out at 70° C. for an additional 30 minutes to give an inner core of butylacrylate-styrene copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triallyl isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[K].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5,7.8,^1:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
triallyl isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200-liter reactor equipped with a stirrer
ADDITION
Type
ADDITION
Details
mixed
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
polymerization
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reactor is maintained at 70° C. for 60 minutes
Duration
60 min
WAIT
Type
WAIT
Details
The polymerization is carried out at 70° C. for an additional 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)OC(C=C)=O.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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